(3-Bromo-2-methylpropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-methylpropyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a 3-bromo-2-methylpropyl group. The presence of the bromine atom and the cyclopropane ring imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methylpropyl)cyclopropane can be achieved through several methods. One common approach involves the α-bromination of carbonyl compounds. For instance, the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) can yield bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or copper(II) bromide as brominating agents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-2-methylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different cyclopropane derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex cyclic structures.
Common Reagents and Conditions:
Bromination: Molecular bromine or copper(II) bromide.
Substitution: Hydroxide ions or other nucleophiles.
Cyclopropanation: Cyanogen bromide (BrCN) and triethylamine (Et3N).
Major Products Formed:
Substitution: Various substituted cyclopropane derivatives.
Elimination: Alkenes such as propene.
Cyclopropanation: Complex cyclic structures.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-methylpropyl)cyclopropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Bromo-2-methylpropyl)cyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These reactions can lead to the formation of various products with different biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Bromocyclopropane: Similar structure but without the methylpropyl group.
Cyclopropylmethyl bromide: Similar structure but with a different substitution pattern.
Uniqueness: (3-Bromo-2-methylpropyl)cyclopropane is unique due to the presence of both the bromine atom and the 2-methylpropyl group on the cyclopropane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H13Br |
---|---|
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
(3-bromo-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C7H13Br/c1-6(5-8)4-7-2-3-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
AOJARYGVVRZHSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.